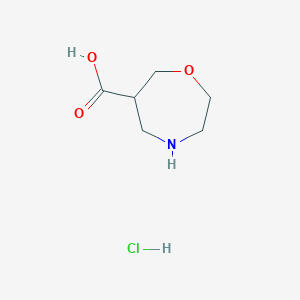

1,4-Oxazepane-6-carboxylic acid hydrochloride

Description

Properties

IUPAC Name |

1,4-oxazepane-6-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3.ClH/c8-6(9)5-3-7-1-2-10-4-5;/h5,7H,1-4H2,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZCXXRUSNCHVOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(CN1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Hydroxyketone Precursors

The foundational approach to synthesizing 1,4-oxazepane-6-carboxylic acid involves intramolecular cyclization of hydroxyketone derivatives. A linear precursor, such as 5-hydroxy-2-ketopentane, undergoes ring closure under acidic conditions to form the oxazepane scaffold. Brønsted acids (e.g., H₂SO₄) or Lewis acids (e.g., AlCl₃) catalyze this transformation by protonating the carbonyl group, facilitating nucleophilic attack by the hydroxyl oxygen to form the seven-membered ring.

Reaction Conditions and Yields

| Parameter | Value/Description |

|---|---|

| Catalyst | H₂SO₄ (10 mol%) or AlCl₃ (5 mol%) |

| Solvent | Dichloromethane or toluene |

| Temperature | 80–100°C, reflux |

| Reaction Time | 12–24 hours |

| Yield (crude) | 60–75% |

Post-cyclization, the intermediate undergoes carboxylation at the 6-position. The Kolbe-Schmitt reaction, employing CO₂ under high pressure (5–10 atm) and basic conditions (NaOH), introduces the carboxylic acid group. Subsequent treatment with HCl yields the hydrochloride salt, enhancing solubility and stability.

Solid-Phase Synthesis with Polymer-Supported Intermediates

Resin Immobilization and Alkylation

Modern methodologies leverage solid-phase synthesis for precise stereochemical control. As demonstrated by RSC Advances, Fmoc-HSe(TBDMS)-OH immobilized on Wang resin serves as the starting material. Alkylation with 2-bromoacetophenones introduces a phenyl group, forming N-phenacyl nitrobenzenesulfonamides. Key steps include:

- Resin Functionalization : Wang resin is treated with Fmoc-HSe(TBDMS)-OH under Mitsunobu conditions.

- Sulfonylation : Nitrobenzenesulfonyl chlorides react with the immobilized amino alcohol.

- Alkylation : 2-Bromoacetophenones displace bromide, forming ketone intermediates.

Critical Reaction Parameters

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Sulfonylation | 2-Nitrobenzenesulfonyl chloride, DIPEA, DMF | 90% conversion in 2 hours |

| Alkylation | 2-Bromoacetophenone, K₂CO₃, DMF | 85% yield after 24 hours |

Cleavage and Lactonization

Cleavage from the resin using trifluoroacetic acid (TFA) and triethylsilane (Et₃SiH) induces simultaneous deprotection and cyclization. TFA/Et₃SiH (10:1 ratio) in dichloromethane selectively reduces sulfonamide groups, yielding 1,4-oxazepane-6-carboxylic acid hydrochloride as a diastereomeric mixture (72:28 ratio). Lactonization side products are minimized by controlling silane concentration and reaction time (<30 minutes).

Purification and Characterization

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >98% purity.

- Spectroscopic Data :

Industrial-Scale Catalytic Processes

Continuous Flow Reactor Optimization

Industrial production prioritizes scalability and cost-efficiency. Continuous flow reactors (CFRs) enable rapid mixing and heat transfer, critical for exothermic cyclization steps. A patented protocol describes:

- Catalytic Cyclization : AlCl₃ (2 mol%) in toluene at 120°C, achieving 85% conversion in 1 hour.

- In-Line Carboxylation : CO₂ injection (8 atm) into a NaOH solution stream.

- Salt Formation : HCl gas bubbled through the carboxylate solution precipitates the hydrochloride salt.

Economic and Safety Considerations

| Factor | Industrial Protocol |

|---|---|

| Catalyst Recovery | AlCl₃ recycled via aqueous extraction |

| Waste Minimization | Solvent recovery >90% |

| Throughput | 50 kg/day per reactor line |

Stereochemical Control and Resolution

Chiral Auxiliary-Assisted Synthesis

Enantiomerically pure 1,4-oxazepane-6-carboxylic acid is attainable using (R)-2-amino-2-(4-chlorophenyl)acetic acid as a chiral template. Key steps include:

Enzymatic Resolution

Lipase-catalyzed hydrolysis of racemic esters selectively cleaves the undesired enantiomer. Candida antarctica lipase B (CAL-B) in phosphate buffer (pH 7.0) achieves 95% enantiomeric excess in 48 hours.

Analytical Validation and Quality Control

Purity Assessment

Stability Profiling

| Condition | Degradation Observed |

|---|---|

| 40°C/75% RH (1 month) | <2% decomposition by HPLC |

| Aqueous Solution (pH 7) | Hydrolysis to oxazepane-6-carboxylate after 7 days |

Chemical Reactions Analysis

Types of Reactions

1,4-Oxazepane-6-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

- Synthesis Intermediate : 1,4-Oxazepane-6-carboxylic acid hydrochloride serves as an important intermediate in the synthesis of more complex organic molecules. Its oxazepane ring structure allows for various chemical modifications that are valuable in synthetic organic chemistry.

- Reactivity Studies : The compound can participate in oxidation, reduction, and substitution reactions, making it a versatile reagent in chemical synthesis.

Biology

- Antimicrobial Activity : Recent studies have shown that derivatives of oxazepane compounds exhibit significant antimicrobial properties against various bacterial strains. This suggests potential applications in antibiotic development.

- Enzyme Inhibition : Research indicates that oxazepane derivatives can inhibit key enzymes such as lipases and proteases. This inhibition can be crucial for developing treatments for metabolic disorders .

Medicine

- Pharmaceutical Development : The compound is being explored for its potential use in drug delivery systems and the development of pharmaceuticals targeting specific diseases. Its ability to modify biological activity makes it a candidate for new therapeutic agents .

- Therapeutic Implications : Studies indicate that oxazepane derivatives may have applications in treating conditions like inflammatory bowel disease and respiratory diseases due to their biological activity .

Case Study 1: Antimicrobial Activity

A peer-reviewed study evaluated the antimicrobial effects of several oxazepane derivatives, including this compound. The results indicated a notable reduction in bacterial growth at specific concentrations, highlighting its potential as a broad-spectrum antimicrobial agent.

Case Study 2: Enzyme Inhibition Research

Another research study focused on the enzyme inhibition properties of oxazepane compounds. Modifications to the side chains of the oxazepane structure enhanced its inhibitory effects on lipase activity, suggesting avenues for drug design targeting metabolic enzymes.

Mechanism of Action

The mechanism of action of 1,4-oxazepane-6-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Modified Substituents

a) Methyl 1,4-Oxazepane-6-carboxylate Hydrochloride (CID 84716693)

- Molecular Formula: C₇H₁₃NO₃

- Key Features : The methyl ester at the 6-position replaces the carboxylic acid, reducing polarity and enhancing lipid solubility. This modification is advantageous for prodrug strategies or improving membrane permeability in drug candidates .

- Applications : Used as a precursor for ester-to-acid hydrolysis reactions in medicinal chemistry.

b) 6,6-Dimethyl-1,4-Oxazepane Hydrochloride (CID 67123242)

- Molecular Formula: C₇H₁₅NO

- The absence of a carboxylic acid limits its role in ionic interactions .

- Applications : Explored in the synthesis of rigidified analogs for receptor selectivity studies.

c) 1,4-Oxazepan-6-ol Hydrochloride (CAS 1314961-82-4)

- Molecular Formula: C₅H₁₀ClNO₂

- Key Features : A hydroxyl group replaces the carboxylic acid, significantly altering hydrogen-bonding capacity and acidity (pKa ~10–12 for -OH vs. ~2–4 for -COOH). This impacts solubility and target engagement .

- Applications : Intermediate in glycosylation reactions or as a polar functional group in bioactive molecules.

Derivatives with Protecting Groups

a) 4-Boc-1,4-Oxazepane-6-Carboxylic Acid (CAS 1269755-58-9)

- Molecular Formula: C₁₁H₁₉NO₅

- Key Features : The tert-butoxycarbonyl (Boc) group protects the nitrogen, enabling selective carboxylic acid functionalization. The Boc group is base-labile, allowing deprotection under mild conditions .

- Applications : Widely used in peptide synthesis and combinatorial chemistry.

b) 4-Fmoc-1,4-Oxazepane-6-Carboxylic Acid (CAS 1936071-00-9)

- Molecular Formula: C₂₁H₂₁NO₅

- Key Features : The fluorenylmethyloxycarbonyl (Fmoc) group offers orthogonal protection to Boc, removable under basic conditions (e.g., piperidine). This facilitates solid-phase peptide synthesis .

- Applications : Key in automated peptide synthesizers for constructing oxazepane-containing peptides.

Stereochemical Variants

a) (R)-(1,4-Oxazepan-2-yl)methanol Hydrochloride (CAS 1956437-54-9)

- Key Features : Chiral center at the 2-position with a hydroxymethyl group. The (R)-enantiomer may exhibit distinct biological activity compared to the (S)-form due to stereospecific receptor binding .

b) (S)-(1,4-Oxazepan-2-yl)methanol Hydrochloride (CAS 1956434-64-2)

Comparative Data Table

Research Findings and Trends

- Reactivity : The carboxylic acid group in 1,4-oxazepane-6-carboxylic acid hydrochloride facilitates amide bond formation, critical for linking pharmacophores .

- Solubility : Hydrochloride salts generally enhance aqueous solubility, whereas Boc/Fmoc derivatives improve organic-phase handling .

- Biological Activity : Methyl ester analogs show improved blood-brain barrier penetration in CNS drug candidates compared to polar carboxylic acids .

Biological Activity

1,4-Oxazepane-6-carboxylic acid hydrochloride is a seven-membered heterocyclic compound featuring both nitrogen and oxygen atoms in its ring structure. This compound has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. Its unique structural characteristics allow for interactions with various biological targets, making it a subject of interest for therapeutic applications.

The molecular formula of this compound is with a molecular weight of approximately 175.63 g/mol. The presence of a carboxylic acid functional group at the 6-position significantly influences its biological activity and chemical reactivity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 175.63 g/mol |

| Functional Groups | Carboxylic acid, amine |

The mechanism of action of this compound primarily involves its interaction with specific enzymes and receptors. It modulates the activity of these targets by binding to their active sites, influencing various biochemical pathways. Research indicates that this compound can act as a monoamine reuptake inhibitor, which may be beneficial in treating conditions such as depression and anxiety disorders .

Neuropharmacological Effects

This compound has been studied for its potential role as an antidepressant and anxiolytic agent. Its ability to inhibit monoamine reuptake suggests that it may enhance neurotransmitter levels in the synaptic cleft, thereby improving mood and reducing anxiety symptoms .

Antiviral Properties

Recent studies have highlighted the compound's antiviral potential, particularly against Dengue virus (DENV). The inhibition of specific kinases involved in viral replication has been demonstrated, suggesting that this compound could serve as a lead for developing broad-spectrum antiviral therapies .

Anticancer Activity

Research has also explored the anticancer properties of oxazepane derivatives. For instance, studies involving related compounds have shown promising results in inhibiting tumor growth in various cancer models . The structural features of this compound may confer similar properties.

Case Study 1: Antidepressant Activity

A study focused on the synthesis and evaluation of oxazepane derivatives revealed significant antidepressant-like effects in animal models. The compounds exhibited a reduction in immobility time in forced swim tests, indicating potential efficacy in treating depressive disorders .

Case Study 2: Antiviral Efficacy

In vitro studies demonstrated that this compound effectively inhibited DENV replication in human primary monocyte-derived dendritic cells (MDDCs). This finding supports its role as a candidate for antiviral drug development .

Q & A

Basic Research Questions

Q. What are the key structural features of 1,4-oxazepane-6-carboxylic acid hydrochloride, and how do they influence its reactivity?

- Methodological Answer : The compound contains a seven-membered heterocyclic ring with one nitrogen and one oxygen atom, as well as a carboxylic acid group and a hydrochloride salt. The nitrogen enables hydrogen bonding and protonation-dependent interactions, while the oxygen contributes to polarity and solubility . Computational modeling (e.g., density functional theory) can predict reactive sites, such as nucleophilic oxygen in the oxazepane ring or electrophilic carbonyl carbon in the carboxylic acid group. X-ray crystallography (as seen in analogous compounds like [C₁₉H₂₃FN₃O₄]Cl ) is critical for confirming stereochemistry and intermolecular interactions.

Q. How can researchers synthesize this compound with high purity?

- Methodological Answer : A common route involves cyclization of a linear precursor (e.g., amino alcohol derivatives) under acidic conditions. For example, reacting 6-methyl-1,4-oxazepane with hydrochloric acid yields the hydrochloride salt . Key steps include:

- Optimization : Control reaction temperature (typically 0–25°C) to minimize side reactions.

- Purification : Use recrystallization from ethanol/water mixtures or reverse-phase chromatography.

- Validation : Confirm purity via HPLC (as in ) with a C18 column and 0.03 M phosphate buffer-methanol mobile phase. Target a retention time consistency of ±0.5% across batches.

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments (e.g., δ 3.5–4.5 ppm for oxazepane ring protons) and confirms carboxylate presence .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., ~195.64 g/mol for the methyl ester analog ).

- Thermogravimetric Analysis (TGA) : Assess thermal stability; hydrochloride salts often decompose above 200°C .

Advanced Research Questions

Q. How does this compound interact with biological targets, such as enzymes or receptors?

- Methodological Answer : The carboxylic acid group can act as a hydrogen bond donor/acceptor, while the protonated amine (from HCl) may mimic endogenous ligands. For example:

- Docking Studies : Use software like AutoDock Vina to simulate binding to GABA receptors (as suggested for benzodiazepine analogs ).

- Kinetic Assays : Measure inhibition constants (Kᵢ) via fluorometric or radiometric assays. Compare with structurally similar compounds (e.g., 7-cyclopropyl derivatives ) to identify SAR trends.

Q. What strategies resolve contradictions in reported biological activities of this compound?

- Methodological Answer : Discrepancies often arise from impurity profiles or assay conditions.

- Batch Analysis : Compare HPLC chromatograms and impurity quantification (e.g., ≤0.1% by area normalization ).

- Assay Standardization : Replicate studies under controlled conditions (pH 7.4, 37°C) using cell lines with consistent receptor expression (e.g., HEK293 for GPCRs).

- Meta-Analysis : Cross-reference data from PubChem and peer-reviewed crystallography studies to validate structural hypotheses.

Q. How can researchers optimize the compound’s solubility and stability for in vivo studies?

- Methodological Answer :

- Salt Screening : Test alternative counterions (e.g., besylate, tosylate) via slurry experiments to improve solubility beyond the hydrochloride form .

- Lyophilization : Prepare stable lyophilized formulations using cryoprotectants (e.g., trehalose) for long-term storage.

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via UPLC-MS for decomposition products .

Key Considerations

- Ethical Compliance : Adhere to guidelines prohibiting human/animal administration, as this compound lacks FDA approval .

- Advanced Modeling : Leverage X-ray crystallography data (e.g., ) for rational drug design.

- Interdisciplinary Collaboration : Combine synthetic chemistry, biophysics, and pharmacology to address mechanistic ambiguities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.